Cas no 359880-52-7 (1-methyl-N-(1-phenylethyl)piperidin-4-amine)

1-Methyl-N-(1-phenylethyl)piperidin-4-amine is a chiral amine compound featuring a piperidine core substituted with a methyl group at the nitrogen and a phenylethyl moiety at the 4-position. This structure confers potential utility as an intermediate in pharmaceutical synthesis, particularly for compounds requiring stereochemical control. The presence of both aromatic and aliphatic groups enhances its versatility in organic transformations, such as reductive amination or asymmetric catalysis. Its well-defined stereochemistry may also facilitate applications in ligand design or medicinal chemistry research. The compound’s stability under standard conditions and compatibility with common solvents further support its use in synthetic workflows. Proper handling and storage are recommended to maintain purity.
1-methyl-N-(1-phenylethyl)piperidin-4-amine structure
359880-52-7 structure
Product Name:1-methyl-N-(1-phenylethyl)piperidin-4-amine
CAS No:359880-52-7
MF:C14H22N2
MW:218.337883472443
CID:3079193
PubChem ID:3153429
Update Time:2025-06-10

1-methyl-N-(1-phenylethyl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • (1-Methyl-piperidin-4-yl)-(1-phenyl-ethyl)-amine
    • 1-methyl-N-(1-phenylethyl)piperidin-4-amine
    • AKOS017274760
    • CS-0358217
    • SCHEMBL4214716
    • FZLJYZIIGQDRRX-UHFFFAOYSA-N
    • HMS1704C11
    • 359880-52-7
    • F1967-9620
    • 4-alpha-methylbenzylamino-1-methyl-piperidine
    • AKOS000222693
    • MDL: MFCD03640279
    • Inchi: 1S/C14H22N2/c1-12(13-6-4-3-5-7-13)15-14-8-10-16(2)11-9-14/h3-7,12,14-15H,8-11H2,1-2H3
    • InChI Key: FZLJYZIIGQDRRX-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(CC1)NC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 218.178
  • Monoisotopic Mass: 218.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 15.3Ų

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Additional information on 1-methyl-N-(1-phenylethyl)piperidin-4-amine

Research Brief on 1-methyl-N-(1-phenylethyl)piperidin-4-amine (CAS: 359880-52-7): Recent Advances and Applications

1-methyl-N-(1-phenylethyl)piperidin-4-amine (CAS: 359880-52-7) is a piperidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, therapeutic potential, and ongoing research directions.

The compound's structural features, including the piperidine ring and phenylethylamine moiety, suggest interactions with central nervous system (CNS) targets. Recent in vitro and in vivo studies have demonstrated its affinity for specific neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. A 2023 study published in the Journal of Medicinal Chemistry reported that 1-methyl-N-(1-phenylethyl)piperidin-4-amine exhibits selective binding to serotonin and dopamine receptors, with potential implications for treating neuropsychiatric disorders such as depression and anxiety.

Synthetic approaches to 1-methyl-N-(1-phenylethyl)piperidin-4-amine have also been refined in recent years. A 2022 paper in Organic & Biomolecular Chemistry detailed an optimized synthetic route using catalytic hydrogenation and reductive amination, achieving higher yields and purity compared to previous methods. This advancement is critical for scaling up production for preclinical and clinical studies. Additionally, computational modeling studies have provided insights into the compound's stereochemistry and its impact on biological activity, guiding the design of more potent analogs.

Beyond its CNS applications, recent research has explored the compound's potential in oncology. A 2023 study in Bioorganic & Medicinal Chemistry Letters investigated its role as a modulator of protein-protein interactions involved in cancer cell proliferation. The results indicated that 1-methyl-N-(1-phenylethyl)piperidin-4-amine could inhibit key signaling pathways in certain cancer cell lines, suggesting a novel therapeutic avenue for targeted cancer therapy. However, further studies are needed to validate these findings and assess the compound's safety profile.

In conclusion, 1-methyl-N-(1-phenylethyl)piperidin-4-amine (CAS: 359880-52-7) represents a versatile scaffold with broad therapeutic potential. Ongoing research is focused on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and expanding its applications across multiple disease areas. The compound's unique structural and pharmacological features make it a valuable subject of study for researchers in chemical biology and drug discovery.

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